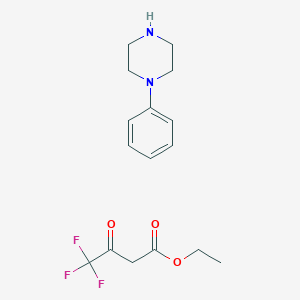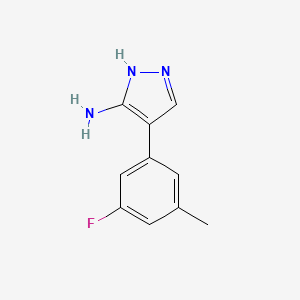
Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is a complex organic compound featuring a benzyl group, a furan ring, and a thiazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazepane ring, which can be synthesized through the cyclization of appropriate precursors under controlled conditions. The furan ring is then introduced via a coupling reaction, followed by the addition of the benzyl group through a nucleophilic substitution reaction. The final step involves the formation of the carbamate group, typically achieved by reacting the intermediate with benzyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The thiazepane ring can be reduced to form thiazolidine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the benzyl group.
Major Products
Oxidation: Furan-2,5-dione derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various benzyl-substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the thiazepane ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s bioactive effects.
Comparación Con Compuestos Similares
Similar Compounds
Benzyl (2-(7-(furan-2-yl)-1,4-thiazolidin-4-yl)-2-oxoethyl)carbamate: Similar structure but with a thiazolidine ring instead of a thiazepane ring.
Benzyl (2-(7-(furan-2-yl)-1,4-oxazepan-4-yl)-2-oxoethyl)carbamate: Similar structure but with an oxazepane ring instead of a thiazepane ring.
Uniqueness
Benzyl (2-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-2-oxoethyl)carbamate is unique due to the presence of both a furan ring and a thiazepane ring, which confer distinct chemical reactivity and biological activity. The combination of these rings in a single molecule allows for diverse interactions with biological targets, making it a versatile compound for research and development.
Propiedades
IUPAC Name |
benzyl N-[2-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c22-18(13-20-19(23)25-14-15-5-2-1-3-6-15)21-9-8-17(26-12-10-21)16-7-4-11-24-16/h1-7,11,17H,8-10,12-14H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISRSGZWXWQYOJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)CNC(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![13-chloro-5-(2-methylpyrazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2635325.png)
![2-((5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2635326.png)
![2-(3-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2635327.png)


![ethyl 3-methyl-1-(4-methylphenyl)-4-[(2-morpholinoethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2635331.png)
![N-(4-chloro-2-fluorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2635334.png)


![7-{[4-(2-phenoxyacetyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B2635340.png)


![ethyl 4-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2635343.png)
![2-amino-N-[4-(trifluoromethoxy)phenyl]benzamide](/img/structure/B2635344.png)
